1-(Piperidin-3-yl)propan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-piperidin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)5-8-3-2-4-9-6-8/h8-9H,2-6H2,1H3 |
InChI Key |
VXHGEBSNIPLQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCNC1 |
Origin of Product |
United States |
Contextualization Within Nitrogen Heterocyclic Compound Research
Nitrogen-based heterocyclic compounds represent a substantial and diverse family of organic molecules that are fundamental to numerous biological processes and pharmaceutical applications. nih.govnih.govwjpmr.comopenmedicinalchemistryjournal.commdpi.com These cyclic structures, which incorporate at least one nitrogen atom within the ring, are integral to the architecture of many natural products, including vitamins, alkaloids, and hormones. openmedicinalchemistryjournal.com In the field of medicinal chemistry, nitrogen heterocycles are of immense interest due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Researchers have extensively studied these compounds for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netbenthamdirect.comontosight.ai The presence of nitrogen atoms can significantly influence the physicochemical properties of a molecule, such as its basicity, polarity, and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.gov
Significance of Piperidine Scaffolds in Organic Synthesis and Medicinal Chemistry
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing one nitrogen atom, is a highly privileged scaffold in drug discovery and development. researchgate.netthieme-connect.comenamine.net Its prevalence is underscored by the fact that over 70 FDA-approved drugs feature this structural motif. enamine.net The significance of the piperidine scaffold can be attributed to several key factors:
Modulation of Physicochemical Properties: The incorporation of a piperidine ring can favorably alter a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic parameters. thieme-connect.comresearchgate.net
Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comresearchgate.net
Versatile Synthetic Handle: The nitrogen atom in the piperidine ring provides a reactive site for further functionalization, enabling the synthesis of diverse libraries of compounds for screening. mdpi.com
Presence in Bioactive Molecules: Piperidine derivatives have demonstrated a wide array of biological activities, including acting as CNS modulators, antihistamines, anticancer agents, and analgesics. researchgate.net
The chiral nature of many substituted piperidine scaffolds further adds to their importance, as stereochemistry often plays a crucial role in pharmacological activity. thieme-connect.comresearchgate.net
Structural Importance of α Ketone Functionality in Propanone Derivatives
The compound in focus, 1-(Piperidin-3-yl)propan-2-one, features a propanone backbone with a ketone functional group at the second carbon (an α-ketone relative to the piperidine (B6355638) substituent). The ketone group (C=O) is a key functional group in organic chemistry, known for its distinct reactivity. msu.edufiveable.me
The carbon atom of the carbonyl group is electrophilic, while the oxygen atom is nucleophilic, making ketones susceptible to nucleophilic addition reactions. wikipedia.org The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) exhibit increased acidity (pKa ≈ 20) compared to those in alkanes. wikipedia.org This acidity is due to the resonance stabilization of the resulting enolate ion. wikipedia.org This property allows ketones to undergo a variety of important reactions, including:
Keto-enol tautomerism: The equilibrium between the keto and enol forms is often catalyzed by acids or bases and is fundamental to the reactivity of ketones. wikipedia.org
Halogenation: The α-position of ketones can be readily halogenated. libretexts.org
Aldol (B89426) condensation: Under basic or acidic conditions, ketones can react with other carbonyl compounds.
Reduction: Ketones can be reduced to secondary alcohols using various reducing agents like sodium borohydride (B1222165). fiveable.mewikipedia.org
The presence of the α-ketone functionality in this compound suggests a rich chemical reactivity, offering multiple avenues for synthetic modification and the introduction of further chemical diversity.
Current Gaps and Future Research Directions for This Specific Chemical Entity
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of this compound suggests several logical disconnection points. The most apparent strategy involves breaking the bond between the piperidine ring and the propanone side chain. This leads to a piperidin-3-yl synthon and an acetone (B3395972) synthon. The piperidin-3-yl synthon could be a nucleophile, such as a piperidin-3-yl anion or a corresponding organometallic reagent, which would attack an electrophilic acetone equivalent. Conversely, an electrophilic piperidin-3-yl species could be attacked by a nucleophilic acetone enolate.
Another key disconnection strategy involves the C-C bond of the propanone unit itself. This approach would entail the acylation of a suitable piperidin-3-yl methyl derivative.
Direct Synthetic Routes to the Propanone Core
Direct methods focus on forming the central propanone structure by combining piperidine-based precursors with appropriate three-carbon building blocks.
Alkylation Reactions Involving Piperidin-3-yl Precursors
The alkylation of piperidine precursors is a common strategy. odu.edu This can involve the reaction of a nucleophilic piperidine derivative with an electrophilic three-carbon synthon. For instance, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been demonstrated using various alkylating agents in the presence of a base like potassium carbonate in acetonitrile (B52724). nih.gov While this example illustrates N-alkylation, similar principles can be applied to C-alkylation at the 3-position of the piperidine ring under appropriate conditions. The regioselective alkylation at the 3-position of piperidine can be achieved by forming an enamide anion, which is then reacted with an alkyl halide. odu.edu
Acylation or Carbonyl-Forming Reactions
The formation of the ketone can be achieved through acylation reactions. A piperidin-3-yl precursor can be acylated with a reagent that provides the propanoyl group. This can involve the use of acyl chlorides or other activated carboxylic acid derivatives. For example, the synthesis of related benzimidazole (B57391) derivatives involves the coupling of a piperidin-4-yl moiety with a carboxylic acid using coupling agents like carbonyldiimidazole (CDI). mdpi.com
Indirect Synthetic Pathways via Functional Group Interconversions
Indirect routes to this compound start with a pre-formed carbon skeleton and modify a functional group to yield the desired ketone.
Oxidation of Corresponding Propanol (B110389) Derivatives (e.g., 1-(Piperidin-3-yl)propan-2-ol)
A prevalent indirect method is the oxidation of the corresponding secondary alcohol, 1-(Piperidin-3-yl)propan-2-ol. smolecule.comevitachem.com This transformation is a standard procedure in organic synthesis. savemyexams.comlibretexts.orglibretexts.org Common oxidizing agents for converting secondary alcohols to ketones include chromic acid, pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. libretexts.orglibretexts.org The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. For instance, PCC is a milder reagent that can selectively oxidize a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. libretexts.orglibretexts.org
| Precursor | Reagent | Product | Reference |
| 1-(Piperidin-3-yl)propan-2-ol | Acidified Potassium Dichromate(VI) | This compound | savemyexams.com |
| 1-(Piperidin-3-yl)propan-2-ol | Pyridinium Chlorochromate (PCC) | This compound | libretexts.orglibretexts.org |
| 1-(Piperidin-3-yl)propan-2-ol | Dess-Martin Periodinane | This compound | libretexts.org |
Derivatization from Related Ketones (e.g., 1-substituted propan-2-ones)
Another synthetic strategy involves starting with a related ketone and modifying it to introduce the piperidin-3-yl group. For example, a reaction could be designed where a leaving group on a propan-2-one derivative is displaced by a piperidine nucleophile. A study on the reaction of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one with piperidine demonstrates the substitution of a chlorine atom by the piperidine nitrogen. iucr.org
Stereoselective Synthesis of Enantiomers and Diastereomers
The creation of specific stereoisomers of this compound is critical, as the biological activity of chiral molecules is often dependent on their specific configuration. Methodologies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries and Reagents
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereocenter. After the key stereoselective transformation, the auxiliary is removed. Several types of chiral auxiliaries have been proven effective in the synthesis of chiral piperidine rings and can be applied to control the stereochemistry at the C3 position of this compound.
Prominent examples include enantiopure sulfinamides, carbohydrate-based auxiliaries, and amino alcohols. For instance, enantiopure aryl-sulfinamides are valuable in the asymmetric synthesis of amines and their derivatives, offering a general route to structurally diverse piperidines. researchgate.net Similarly, carbohydrate auxiliaries like D-arabinopyranosylamine have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions to furnish N-substituted dehydropiperidinones, which are versatile intermediates for various piperidine derivatives. cdnsciencepub.com Amino alcohols, such as (+)-(S,S)-pseudoephedrine, have been employed as effective auxiliaries in diastereoselective Mannich reactions, a key step in assembling highly enantioenriched piperidine structures. rsc.org Another well-established approach involves using enantiopure α-phenylethylamine, known as Davies' chiral auxiliary, to direct asymmetric Michael additions for the synthesis of chiral piperidinones. ucl.ac.uk
| Chiral Auxiliary | Applicable Reaction Type | Key Transformation | Reported Selectivity | Reference |
|---|---|---|---|---|
| Aryl-sulfinamides | Addition to Sulfinylimines | Asymmetric synthesis of N-heterocycles | Good to excellent selectivity | researchgate.net |
| D-Arabinopyranosylamine | Domino Mannich–Michael Reaction | Synthesis of N-arabinosyl dehydropiperidinones | High diastereoselectivity | cdnsciencepub.com |
| (+)-(S,S)-Pseudoephedrine | Asymmetric Mannich Reaction | Formation of β-aminocarbonyl compounds | High diastereo- and enantioselectivity | rsc.org |
| α-Phenylethylamine (Davies' Auxiliary) | Asymmetric Michael Addition | Synthesis of chiral piperidin-2,4-diones | High asymmetric induction | ucl.ac.uk |
| Galactosyl Amine | Domino Mannich-Michael Condensation | Asymmetric synthesis of chiral piperidines | High stereocontrol | scispace.com |
Asymmetric Catalysis (e.g., biocatalytic approaches, as seen in related propanol syntheses)
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Both metal-based and biological catalysts are employed.
Biocatalytic Approaches: Biocatalysis has emerged as a powerful tool for producing chiral molecules under mild and environmentally friendly conditions. nih.gov Enzymes, particularly oxidoreductases like carbonyl reductases and dehydrogenases, exhibit high selectivity. nih.govpsu.edu A relevant strategy for synthesizing chiral this compound could involve the asymmetric reduction of a precursor diketone or the enzymatic resolution of a racemic mixture. More directly, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been achieved with high yield (85.4%) and excellent enantiomeric excess (>99%) using a carbonyl reductase from a microbial source. psu.edu This chiral alcohol is a key intermediate that can be further elaborated to the target compound. The use of whole-cell biocatalysts, such as those from yeast strains like Zygosaccharomyces rouxii, for the reduction of ketones to chiral propanols is also well-documented and provides a model for the stereoselective synthesis of related piperidinyl propanols. nih.gov
Asymmetric Chemo-catalysis: Metal-ligand complexes are widely used for asymmetric transformations. For example, rhodium-BINAP complexes are effective for the asymmetric hydrogenation of prochiral olefins and the conjugate addition to α,β-unsaturated systems, which could be key steps in forming the piperidine ring or modifying its side chain with stereocontrol. pnas.org Palladium complexes with chiral ligands, such as pyridine-oxazoline, have been developed for the enantioselective amination of alkenes to form substituted piperidines. nih.gov Furthermore, organocatalysis, which uses small organic molecules as catalysts, represents another important strategy. Bifunctional catalysts, such as cinchonine (B1669041) derivatives or chiral spirobicyclic pyrrolidines, can activate both the nucleophile and electrophile to facilitate highly enantioselective Michael additions or Mannich reactions. frontiersin.org
| Catalyst Type | Example Catalyst/System | Reaction Type | Potential Application | Reference |
|---|---|---|---|---|
| Biocatalyst (Reductase) | Carbonyl Reductase in microbial cells | Asymmetric Ketone Reduction | Synthesis of chiral N-Boc-3-hydroxypiperidine precursor | psu.edu |
| Biocatalyst (Dehydrogenase) | Enzyme from Zygosaccharomyces rouxii | Asymmetric Ketone Reduction | Synthesis of chiral piperidinyl propanol derivatives | nih.gov |
| Metal Catalyst | Rhodium-BINAP Complex | Asymmetric Hydrogenation / Conjugate Addition | Enantioselective formation of the piperidine ring | pnas.org |
| Metal Catalyst | Palladium-Pyridine-Oxazoline Complex | Enantioselective Alkene Amination | Formation of chiral substituted piperidines | nih.gov |
| Organocatalyst | Spirobicyclic Pyrrolidine (B122466) Derivative | Enantioselective Michael Addition | Asymmetric synthesis of chiral piperidine intermediates | frontiersin.org |
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters, including the choice of solvent, temperature, pressure, and catalyst system.
Solvent Effects and Reaction Media (e.g., ionic liquids)
The solvent can significantly influence reaction rates, equilibria, and selectivity. ajgreenchem.com In the synthesis of substituted piperidines, studies have shown that while methanol (B129727) is often a desirable solvent, ethanol (B145695) can lead to accelerated reaction rates. ajgreenchem.comajgreenchem.comcivilica.com The choice between these protic solvents can affect the transition state energy and thus the kinetics of the reaction. For instance, in one study, the activation energy for a piperidine synthesis was found to be lower in ethanol (46.9 kJ/mol) compared to methanol (104.2 kJ/mol), indicating an easier reaction pathway in ethanol. ajgreenchem.com The diastereoselectivity of cyclization reactions to form piperidines has also been shown to be solvent-dependent; polar protic solvents like methanol can improve the diastereomeric ratio by stabilizing the product through hydrogen bonding. thieme-connect.com The use of non-polar solvents like toluene (B28343) and THF may fail to yield any product in certain cyclization reactions. thieme-connect.com In addition to conventional organic solvents, ionic liquids have been explored as reaction media, offering benefits such as catalyst stability and recyclability. academie-sciences.fr
| Solvent | Observation in Piperidine Synthesis | Effect | Reference |
|---|---|---|---|
| Ethanol | Compared to methanol, it accelerated the reaction rate. | Kinetic | ajgreenchem.comajgreenchem.com |
| Methanol | Improved diastereomeric ratio in a reverse-Cope cyclisation. | Stereoselectivity | thieme-connect.com |
| Toluene / THF | Reaction failed in a reverse-Cope cyclisation. | Yield | thieme-connect.com |
| Ionic Liquid (BMImBF4) | Allowed for stable catalyst performance over six cycles. | Catalyst Recyclability | academie-sciences.fr |
| Temperature (°C) | Observed Effect on Rate Constant (k) | Reaction Context | Reference |
|---|---|---|---|
| 20 | Base rate | Formation of substituted piperidines | ajgreenchem.com |
| 25 | Increased rate vs. 20°C | Formation of substituted piperidines | ajgreenchem.com |
| 30 | Increased rate vs. 25°C | Formation of substituted piperidines | ajgreenchem.com |
| 35 | Increased rate vs. 30°C | Formation of substituted piperidines | ajgreenchem.com |
| 40 | Highest rate in the studied range | Formation of substituted piperidines | ajgreenchem.com |
Catalyst Selection and Loading
The choice of catalyst and its concentration (loading) are fundamental to optimizing a synthetic route. Different catalysts can offer varying levels of activity and selectivity for the same transformation. In multi-component reactions to form functionalized piperidines, catalysts such as ZrCl₄ and 4-(Dimethylamino)pyridine (DMAP) have been shown to be efficient. researchgate.net The optimization of catalyst loading is a crucial step; for instance, in a synthesis of highly substituted piperidine, the best result was achieved with 0.1 M of tartaric acid as the catalyst. nih.gov In metal-catalyzed reactions, both the metal and the associated ligands must be optimized. For example, in palladium-catalyzed reactions for preparing N-fused heterocycles, catalyst loading is often around 10 mol%, with the choice of phosphine (B1218219) ligand (e.g., dppf, DPEPhos) significantly impacting the outcome. nih.gov Developing processes with low catalyst loading is a key goal for economic and environmental reasons, and some asymmetric processes have been successfully developed to be highly efficient even at low catalyst concentrations. nih.gov
| Catalyst | Reaction Type | Optimized Loading | Key Finding | Reference |
|---|---|---|---|---|
| Tartaric Acid | Multi-component piperidine synthesis | 0.1 M | Identified as the optimal concentration for best results. | nih.gov |
| ZrCl₄ | Multi-component piperidine synthesis | Catalytic amount | Efficient catalyst providing good yields and short reaction times. | researchgate.net |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Photoredox deoxygenative C-C coupling | 1 mol% | Low loading was sufficient for good yields in ketone synthesis. | nih.gov |
| PdCl₂ / dppf | Acyl transfer-annulation | 10 mol% / 12 mol% | Optimized conditions for synthesis of N-fused heterocycles. | nih.gov |
Reactions of the Ketone Carbonyl Group
The ketone functionality in this compound is a key site for various chemical reactions, including nucleophilic additions, condensations, and reductions.
The carbonyl carbon of the propan-2-one moiety is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of various derivatives.
Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. wikipedia.orgnih.gov The reaction proceeds via a hemiaminal intermediate which then dehydrates to form the C=N double bond. wikipedia.org The general mechanism involves the addition of the primary amine to the ketone, followed by a series of proton transfer steps and the elimination of a water molecule. masterorganicchemistry.com
Table 1: Examples of Imine Formation with Ketones
| Ketone Reactant | Amine Reactant | Product | Conditions | Reference |
|---|---|---|---|---|
| Cyclopentanone | Benzylamine | N-Benzylcyclopentanimine | MgSO₄, CH₃CN, room temp. | operachem.com |
| Benzaldehyde | Ethylamine | N-Ethyl-1-phenylmethanimine | Distillation to remove H₂O | masterorganicchemistry.com |
Oxime Formation: Similarly, this compound can react with hydroxylamine (B1172632) to form an oxime. wikipedia.org This reaction is a condensation process where the ketone reacts with hydroxylamine, typically in the presence of a mild base like piperidine itself, to yield a ketoxime. wikipedia.orgxisdxjxsu.asia Oximes are crystalline solids and their formation can be used for the purification and characterization of ketones. asianpubs.org
Table 2: Oxime Formation from Ketones
| Ketone Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | Hydroxylamine | Aldoxime/Ketoxime | Condensation | wikipedia.org |
The self-aldol condensation of ketones like acetone is generally less favorable than that of aldehydes due to steric hindrance in the products. masterorganicchemistry.com However, crossed aldol (B89426) condensations, where two different carbonyl compounds react, are common. masterorganicchemistry.com Piperidine is often employed as a mild base to catalyze Knoevenagel condensations, a variation of the aldol condensation. masterorganicchemistry.comsrmist.edu.in
The ketone group of this compound can be readily reduced to a secondary alcohol, 1-(Piperidin-3-yl)propan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred due to its safety and ease of handling. libretexts.orgmasterorganicchemistry.com The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
The Luche reduction, which employs sodium borohydride in the presence of a Lewis acid like cerium(III) chloride, is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones, though it is also effective for simple ketones. masterorganicchemistry.comorganic-chemistry.org Other systems, such as decaborane (B607025) in the presence of pyrrolidine and cerium(III) chloride, have also been shown to be effective for the chemoselective reduction of ketones to alcohols. organic-chemistry.org
Table 3: Reduction of Ketones to Alcohols
| Ketone | Reducing Agent System | Product | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | Sodium borohydride (NaBH₄) | Primary/Secondary Alcohols | Safe and easy to handle | libretexts.org |
| α,β-Unsaturated Ketones | NaBH₄ / CeCl₃ (Luche Reduction) | Allylic Alcohols | Selective 1,2-reduction | masterorganicchemistry.comorganic-chemistry.org |
Reactions of the Piperidine Ring Nitrogen
The secondary amine in the piperidine ring is a nucleophilic and basic center, allowing for reactions such as N-alkylation, N-acylation, and salt formation.
N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides. researchgate.net The reaction typically proceeds via nucleophilic substitution. The use of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can facilitate the reaction. researchgate.net Over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction, especially with excess alkyl halide. researchgate.net Sustainable methods for N-alkylation of cyclic α-amino acids using ruthenium- and iron-based catalysts have also been developed. nih.govscispace.com
N-Acylation: N-acylation of the piperidine nitrogen can be achieved using acylating agents like acid anhydrides or acyl chlorides. researchgate.netresearchgate.net N-acylation can significantly influence the conformation of the piperidine ring. researchgate.net For instance, an N-acyl substituent can introduce steric hindrance that favors a conformation where other substituents on the ring occupy axial positions to minimize steric interactions. researchgate.net
As a basic compound, the piperidine nitrogen of this compound readily reacts with inorganic or organic acids to form the corresponding salts. google.com Common acids used for this purpose include hydrochloric acid, sulfuric acid, maleic acid, and tartaric acid. google.comontosight.ai Salt formation is often used to improve the solubility and stability of piperidine-containing compounds. ontosight.ai
Protonation of the piperidine nitrogen leads to the formation of a piperidinium (B107235) ion. Studies on related piperidin-4-ones have shown that protonation significantly affects the chemical shifts in NMR spectroscopy. niscpr.res.in The axial N-H bond in the protonated piperidine ring can cause a downfield shift for adjacent axial protons due to magnetic anisotropy and 1,3-diaxial interactions. niscpr.res.in The site of protonation in molecules with multiple basic nitrogens, such as N-methylpiperazine, can be influenced by the solvent polarity, with protonation at the secondary amine being favored in less polar solvents. nih.gov
Reactions at the α-Carbon Positions Adjacent to the Ketone
The carbons flanking the carbonyl group (C1 and C3 of the propanone chain) are known as α-carbons. The protons attached to these carbons exhibit acidity due to the electron-withdrawing effect of the adjacent carbonyl group, enabling them to be removed by a base to form an enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
The α-carbons of this compound can undergo halogenation (chlorination, bromination, or iodination) under appropriate conditions. This reaction typically proceeds via an enol or enolate intermediate. The presence of the amine group in the piperidine ring can influence the reaction, potentially acting as an internal base or requiring protection depending on the reagents used.
Research into the regioselective halogenation of related β-dicarbonyl compounds has demonstrated that the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a tertiary amine catalyst, such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can effectively introduce halogen atoms at the α-position. acs.org A similar strategy could be applied to this compound. The reaction would likely involve the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic halogen of the N-halosuccinimide. acs.org
Table 1: Representative Conditions for α-Halogenation of Ketones
| Entry | Halogenating Agent | Catalyst (10 mol%) | Solvent | Expected Product |
|---|---|---|---|---|
| 1 | N-Chlorosuccinimide (NCS) | Triethylamine (TEA) | Dichloromethane (DCM) | 1-Chloro-1-(piperidin-3-yl)propan-2-one |
| 2 | N-Bromosuccinimide (NBS) | DABCO | Dichloromethane (DCM) | 1-Bromo-1-(piperidin-3-yl)propan-2-one |
| 3 | N-Iodosuccinimide (NIS) | Triethylamine (TEA) | Dichloromethane (DCM) | 1-Iodo-1-(piperidin-3-yl)propan-2-one |
This table presents hypothetical conditions based on analogous reactions reported in the literature. acs.org
The resulting α-halo ketones are versatile synthetic intermediates. For example, they can undergo nucleophilic substitution reactions where the halogen is displaced by another group. In some cases, treatment of α-halo ketones with a base can induce a Favorskii rearrangement, a complex transformation that leads to a carboxylic acid derivative, which could be an interesting pathway for further functionalization. nih.gov
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.commasterorganicchemistry.com As a ketone with enolizable protons, this compound can act as the nucleophilic component in this reaction. In the presence of a base, it can be deprotonated to form an enolate ion. magritek.comlibretexts.org This enolate can then add to the carbonyl group of an aldehyde or another ketone (the electrophilic component), forming a β-hydroxy ketone, known as the aldol addition product. masterorganicchemistry.com
Subsequent heating of the aldol addition product, often under basic or acidic conditions, can lead to a dehydration (elimination) reaction, yielding an α,β-unsaturated ketone, the final aldol condensation product. masterorganicchemistry.comlibretexts.org
Table 2: General Scheme for Aldol Condensation
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Catalyst/Conditions | Intermediate Product | Final Product (after dehydration) |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH, H₂O/EtOH | 4-Hydroxy-4-phenyl-1-(piperidin-3-yl)butan-2-one | (E)-4-Phenyl-1-(piperidin-3-yl)but-3-en-2-one |
| This compound | Acetone | L-proline, Triethylamine, MeOH | 4-Hydroxy-4-methyl-1-(piperidin-3-yl)pentan-2-one | 4-Methyl-1-(piperidin-3-yl)pent-3-en-2-one |
This table illustrates potential aldol reactions involving this compound based on general principles. magritek.comresearchgate.net
The choice of catalyst is crucial. While strong bases like sodium hydroxide (B78521) are common, organocatalysts such as L-proline, often in combination with a weak base like triethylamine, have been shown to be effective for direct aldol reactions between ketones and aldehydes, sometimes offering better control and milder reaction conditions. researchgate.net
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.
Elucidating reaction pathways involves identifying all intermediates, transition states, and byproducts. For β-amino ketones, many transformations proceed through well-established mechanistic routes. The Mannich reaction, a common method for synthesizing β-amino carbonyl compounds, provides a useful model for understanding their reactivity. tandfonline.comrsc.org The mechanism involves the initial formation of an iminium ion from an aldehyde and an amine, which is then attacked by a ketone enol. rsc.org
For the transformations of this compound, the reaction pathway would depend on the specific reagents used. For instance, in the aldol condensation, the pathway proceeds through the formation of an enolate, nucleophilic attack on a carbonyl, and subsequent protonation to give the β-hydroxy ketone. libretexts.org The elimination step to form the α,β-unsaturated ketone typically follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism under basic conditions. libretexts.org In this pathway, the acidic α-proton is removed to form an enolate, which then expels a hydroxide ion. libretexts.org
Studying the reaction rate at different temperatures allows for the calculation of important activation parameters:
Activation Energy (Ea): The minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡): The change in disorder in forming the transition state.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. For piperidine-containing compounds, these calculations offer insights into their stable conformations, electronic behavior, and spectroscopic signatures. nih.govripublication.comresearchgate.net
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial to its properties. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.goviucr.org For a 3-substituted piperidine like the title compound, this leads to two primary conformers: one with the propan-2-one substituent in an axial position and another with it in an equatorial position.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | Average length of the carbon-nitrogen bonds within the piperidine ring. | ~1.47 Å |
| C-C Bond Length | Average length of the carbon-carbon bonds within the piperidine ring. | ~1.54 Å |
| C-N-C Bond Angle | The angle formed by the C-N-C linkage in the ring. | ~111.5° |
| C-C-C Bond Angle | The average angle between adjacent carbon atoms in the ring. | ~110.8° |
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com The HOMO is the orbital from which an electron is most easily donated, representing the molecule's nucleophilic or electron-donating capability. irjweb.com The LUMO is the orbital that most readily accepts an electron, indicating its electrophilic or electron-accepting nature. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. These parameters are calculated using DFT methods and provide insights into potential reaction mechanisms. researchgate.net For piperidine derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO may be distributed across other parts of the molecule, depending on the substituents.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 to 2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | ~7.5 to 9.5 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS data)
Quantum chemical calculations can accurately predict various spectroscopic data, which is invaluable for structure verification. schrodinger.comtau.ac.il
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. bohrium.comtau.ac.il These theoretical spectra can be compared with experimental data to confirm molecular structure. schrodinger.com
IR Spectroscopy: The calculation of harmonic vibrational frequencies via DFT allows for the prediction of an infrared (IR) spectrum. tau.ac.il By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch of the ketone, N-H stretch of the piperidine). ripublication.com
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can calculate the exact mass of the molecule and its isotopes, which is a fundamental piece of MS data.
| Spectroscopic Type | Key Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR | C=O Stretch (Ketone) | ~1715 cm-1 | 1705-1725 cm-1 |
| IR | N-H Stretch | ~3350 cm-1 | 3300-3500 cm-1 |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~208 ppm | 205-220 ppm |
| ¹H NMR | N-H Proton | Variable | 1.5-3.5 ppm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static view from quantum calculations. nih.gov
Conformational Dynamics in Solution
While quantum calculations identify stable conformers, MD simulations reveal how this compound behaves in a solvent environment, such as water. These simulations track the trajectories of thousands of atoms (the molecule and surrounding solvent) over nanoseconds. This allows for the study of conformational flexibility, including the puckering of the piperidine ring and the rotation of the propan-2-one side chain. researchgate.net Such simulations can determine the free energy landscape of the different conformers and the rates of interconversion between them.
Ligand-Protein Interaction Modeling (if applicable to biological targets)
If this compound or structurally similar molecules are investigated as ligands for biological targets like enzymes or receptors, MD simulations are crucial for understanding the binding process. researchgate.netmdpi.com After an initial binding pose is predicted using molecular docking, MD simulations can assess the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. mdpi.comrsc.org For example, studies on related piperidine-containing compounds have used MD simulations to model their binding to targets like the NLRP3 inflammasome, providing a detailed mechanism of interaction at the molecular level. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For piperidine-containing scaffolds, these models are instrumental in drug discovery and development, enabling the prediction of activities and properties for novel molecules, thereby prioritizing synthetic efforts. clinmedkaz.orgclinmedkaz.org The development of a robust QSAR/QSPR model involves two key stages: the generation of molecular descriptors that numerically represent the chemical structure and the application of statistical methods to build a predictive equation. tandfonline.com
Descriptors Development for Piperidine-Propanone Scaffolds
The foundation of any QSAR/QSPR model is the set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For piperidine-propanone scaffolds and related piperidine derivatives, a wide array of descriptors are employed to capture their structural, physicochemical, and electronic features. tandfonline.comnih.gov These descriptors can be broadly categorized as follows:
1D and 2D Descriptors: These are the simplest descriptors, derived from the chemical formula or the 2D representation of the molecule. They include counts of atoms and bonds, molecular weight, and topological indices that describe molecular branching and connectivity. tandfonline.comnih.gov
Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP), polar surface area (TPSA), molar refractivity, and solubility. plos.orgambeed.com They are crucial for predicting pharmacokinetic profiles.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com These are often calculated using quantum chemical methods.
3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in a molecule. nih.gov They can capture information about the molecule's shape, volume, and surface area. A notable example is the GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptor class, which encodes 3D molecular geometry by considering the spatial arrangement and properties of atoms. acs.org Other 3D approaches include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecule. thieme-connect.com
The selection of appropriate descriptors is a critical step, often guided by the specific biological endpoint being modeled and the structural diversity of the compounds under investigation. tandfonline.com
| Descriptor Category | Examples | Information Encoded |
| 1D/2D Descriptors | Molecular Weight, Atom Counts, Topological Indices (e.g., Wiener, Randić) | Constitution, size, and branching of the molecular graph. tandfonline.comnih.gov |
| Physicochemical Descriptors | LogP, Topological Polar Surface Area (TPSA), Molar Refractivity | Lipophilicity, polarity, and bulkiness. plos.orgambeed.com |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies, Fukui Indices | Electron distribution, reactivity, and charge properties. tandfonline.com |
| 3D Descriptors | GETAWAY, CoMFA/CoMSIA fields, van der Waals volume | Molecular shape, steric and electrostatic properties, and 3D geometry. acs.orgthieme-connect.com |
Predictive Modeling for Biological Activity or Synthetic Outcomes
Once a set of relevant descriptors has been developed, a mathematical model is constructed to establish a relationship between these descriptors and the observed activity or property. Various statistical and machine learning methods are employed for this purpose.
Linear methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to create a straightforward equation linking the descriptors to the activity. tandfonline.comnih.gov For instance, QSAR studies on piperidine derivatives as CCR5 antagonists have utilized PLS to develop models with satisfactory predictive power on external test sets. tandfonline.com In another study, MLR models based on 3D and 2D descriptors were established for furan-pyrazole piperidine derivatives, showing good stability and predictive ability for Akt1 inhibitory activity. nih.gov The Monte Carlo method has also been applied to build QSAR models for the cardiotoxicity of piperidine derivatives, yielding high determination coefficients for the validation set. nih.gov
In cases where the structure-activity relationship is non-linear, more complex machine learning algorithms are applied. Artificial Neural Networks (ANN) have been successfully used to develop non-linear models for piperidine derivatives, often showing acceptable predictive capabilities for test set compounds. tandfonline.com
The reliability and predictive power of any QSAR model must be rigorously validated. nih.gov This involves internal validation techniques (e.g., leave-one-out cross-validation, yielding a Q² value) and, more importantly, external validation using a set of compounds not included in the model's training. tandfonline.comnih.gov A robust model should have high values for the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²), as well as good predictive performance (predictive R²) on the external test set. tandfonline.comnih.gov For example, a PI3K-QSAR model showed an R² of 0.817 and a cross-validated Q² of 0.610. nih.gov Similarly, CoMFA and CoMSIA models for pyrimidine-based ALK inhibitors containing a piperidine moiety achieved high cross-validated q² values of 0.663 and 0.732, respectively, indicating good predictability. thieme-connect.com
| Target/Compound Class | Modeling Method | Key Statistical Parameters | Reference |
| Piperidine Derivatives (CCR5 Antagonists) | PLS | Predictive R² = 0.580 | tandfonline.com |
| Piperidine Derivatives (Cardiotoxicity) | Monte Carlo | R² (validation set) = 0.90–0.94 | nih.gov |
| Furan-Pyrazole Piperidines (Akt1 Inhibitors) | GA-MLR | R² = 0.742–0.832; Q² = 0.684–0.796 | nih.gov |
| PI3K Inhibitors | MLR | R² = 0.817; Q² = 0.610 | nih.gov |
| Pyrimidine Derivatives (ALK Inhibitors) | CoMFA / CoMSIA | q² = 0.663 / 0.732 | thieme-connect.com |
Reaction Mechanism Elucidation via Computational Methods (e.g., understanding stereoselectivity)
Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. acs.orgacs.org These methods allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. researchgate.net This insight is crucial for understanding reaction pathways, rationalizing outcomes, and predicting selectivity, especially stereoselectivity. rsc.org
For reactions involving piperidine scaffolds, computational studies have been instrumental in explaining the origins of stereoselectivity. For example, in the synthesis of C–N atropisomeric amides involving a piperidine derivative, DFT calculations supported the experimental observation that the reactions are under kinetic control, allowing for the selective formation of one atropisomer. rsc.org
Computational methods are also used to understand complex reaction cascades. In a photomediated ring contraction of N-tosyl piperidine derivatives to form cis-disposed amino cyclopentanes, DFT calculations were performed to gain insight into the proposed mechanism and the origin of the observed diastereoselectivity. nih.gov The calculations helped to identify the key transition states and noncovalent interactions, such as π-stacking and hydrogen bonding, that control the stereochemical outcome. nih.gov Similarly, the mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has been investigated computationally. acs.org These studies revealed that the reaction proceeds through the formation of an iminium ion and an enolate, and that the formation of the iminium ion is the rate-determining step. acs.org
In the context of stereoselective synthesis, computational studies can guide the choice of catalysts and reaction conditions. The rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be directed to different positions (C2 or C4) by selecting the appropriate catalyst and protecting group, a process that can be rationalized and optimized through mechanistic studies. nih.gov Furthermore, the stereoselective synthesis of disubstituted piperidines using carbohydrate auxiliaries has been achieved, with the absolute configuration of the products confirmed by methods including X-ray analysis and supported by an understanding of the reaction mechanism. researchgate.net The tandem Mannich–Michael reaction involved furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be computationally modeled to understand the facial selectivity imparted by the chiral auxiliary. researchgate.net
These examples highlight the indispensable role of computational chemistry in modern synthetic organic chemistry, providing a bridge between theoretical understanding and experimental practice to achieve desired reaction outcomes like high stereoselectivity. acs.org
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(Piperidin-3-yl)propan-2-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propanone side chain. The piperidine ring protons would likely appear as complex multiplets in the δ 1.5–3.5 ppm range. The methylene (B1212753) protons adjacent to the ketone and the methyl protons of the acetone (B3395972) moiety would have characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include the carbonyl carbon of the ketone group, typically resonating around δ 207-210 ppm, and the various carbons of the piperidine ring, which are expected in the δ 20–55 ppm range.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the piperidine ring and the propanone side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on structurally similar compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~208 |
| CH₃ (ketone) | singlet, ~2.1-2.2 | ~30 |
| CH₂ (next to C=O) | multiplet | ~50 |
| CH (piperidine, position 3) | multiplet | ~40 |
| CH₂ (piperidine, various) | multiplets, ~1.5-3.5 | ~25-55 |
| NH (piperidine) | broad singlet | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which aids in determining the elemental composition. For this compound (molecular formula C₈H₁₅NO), the exact mass can be calculated. In mass spectrometry, the molecule would likely show a molecular ion peak [M]⁺, and in HRMS, a protonated molecule [M+H]⁺ would be observed with high mass accuracy. The fragmentation pattern would be expected to show characteristic losses of the propanone side chain and fragments corresponding to the piperidine ring.
Table 2: Predicted Mass Spectrometry Data for this compound Data is predicted based on the molecular formula.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| [M+H]⁺ (HRMS) | 142.1226 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹. Additionally, C-H stretching vibrations for the alkane-like parts of the molecule would be observed in the 2850-2960 cm⁻¹ region. The N-H stretching of the secondary amine in the piperidine ring would appear as a sharper, less intense band compared to an O-H band, in the range of 3300-3500 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound Data is predicted based on characteristic functional group frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (ketone) | ~1715 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) (e.g., reversed-phase HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for such analyses. The retention time of the compound would depend on the specific conditions, including the column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid), and flow rate. A diode-array detector (DAD) can be used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment. The purity of the compound is typically determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The method relies on the partitioning of the analyte between a gaseous mobile phase (a carrier gas, typically helium or nitrogen) and a stationary phase within a long, thin capillary column.
In a typical GC analysis, a sample containing this compound is vaporized in a heated injector and swept onto the column by the carrier gas. The separation is achieved based on the compound's boiling point and its differential affinity for the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.
For the analysis of piperidine derivatives, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS). The coupling of GC with MS (GC-MS) is particularly advantageous as it provides not only retention time data for separation but also a mass spectrum that serves as a molecular fingerprint, allowing for definitive structural confirmation.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | Provides high-resolution separation of components. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A versatile, medium-polarity phase suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min | A temperature gradient to effectively separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Identifies and quantifies the compound as it elutes from the column. |
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a stereocenter at the 3-position of the piperidine ring, it exists as a pair of enantiomers, (R)- and (S)-1-(Piperidin-3-yl)propan-2-one. Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial and requires specialized chiral separation methods.
One effective strategy involves the use of a chiral derivatizing agent (CDA). The CDA, itself an enantiomerically pure compound, reacts with the secondary amine of the piperidine ring in both the (R)- and (S)-enantiomers of the analyte. This reaction creates a new pair of compounds called diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, including different boiling points and affinities for a stationary phase. Consequently, these newly formed diastereomeric derivatives can be readily separated and quantified using standard achiral chromatography, such as GC or HPLC.
A commonly used class of CDAs for amines includes chiral acid chlorides, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides can then be resolved chromatographically.
Table 2: Example of Chiral Derivatization for Enantiomeric Analysis
| Component | Role | Transformation |
| (R/S)-1-(Piperidin-3-yl)propan-2-one | Analyte (racemic mixture) | A mixture of non-separable enantiomers. |
| (R)-Mosher's Acid Chloride | Chiral Derivatizing Agent (CDA) | Reacts with both enantiomers of the analyte. |
| (R,R)- and (S,R)-Diastereomers | Products | These have distinct properties and can be separated by standard chromatography (GC/HPLC). |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a complete picture of the molecule's solid-state conformation.
For a compound like this compound, obtaining a suitable single crystal is the first step. This is often achieved by slow evaporation from a suitable solvent, and it is common to form a salt (e.g., hydrochloride or tartrate) to improve crystallinity. The crystal is then mounted and irradiated with a focused beam of X-rays. The X-rays diffract off the electron clouds of the atoms in a predictable pattern, which is recorded by a detector.
Mathematical analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal lattice can be resolved. For piperidine derivatives, this analysis reveals critical conformational details, such as whether the six-membered piperidine ring adopts a stable "chair" conformation, which is most common, or a less stable "boat" or "twist-boat" form. nih.govtandfonline.comiucr.org The analysis also confirms the relative orientation of the propanone substituent on the ring. In many piperidine derivatives, the heterocyclic ring is stabilized in a chair conformation. nih.govresearchgate.netnih.gov
Table 3: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Description | Example Value (Illustrative) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic tandfonline.comiucr.orgresearchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/c tandfonline.comiucr.orgresearchgate.net |
| a, b, c (Å) | The dimensions of the unit cell. | a = 9.57, b = 19.76, c = 11.40 tandfonline.com |
| β (°) ** | The angle of the unit cell axis. | 94.38° tandfonline.com |
| Volume (ų) ** | The volume of the unit cell. | 2148.9 tandfonline.com |
| Z | The number of molecules per unit cell. | 4 tandfonline.comresearchgate.net |
Note: The example values are derived from published data for a related N-substituted piperidin-4-one derivative and serve for illustrative purposes. tandfonline.com
Quantitative Analytical Methods for Compound Content and Impurity Profiling
Quantitative analysis is essential for determining the purity (or assay) of this compound and for creating a detailed impurity profile. High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector or a Mass Spectrometer (MS), is the most common and reliable technique for this purpose.
The method involves injecting the sample into a high-pressure stream of liquid (the mobile phase) that passes through a column packed with a solid adsorbent (the stationary phase). For a moderately polar compound like this compound, a reversed-phase HPLC method is typically used. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar mixture, such as acetonitrile and water, often with a pH-modifying buffer to ensure consistent ionization of the analyte.
For quantification , a calibration curve is generated by analyzing solutions of a highly purified reference standard at several known concentrations. The peak area of the analyte in the sample chromatogram is then compared to this calibration curve to calculate its exact concentration.
For impurity profiling , the same HPLC method can be used. The high resolving power of HPLC separates the main compound peak from smaller peaks corresponding to impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products. An HPLC-MS system is particularly valuable here, as it can provide the mass-to-charge ratio (and often fragmentation data) of each impurity, which is crucial for their identification.
Table 4: Typical Reversed-Phase HPLC Method for Quantification and Impurity Profiling
| Parameter | Condition/Setting | Purpose |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A standard non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | A polar mobile phase to elute the analyte; gradient elution helps resolve early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV detection is suitable for the ketone chromophore; MS provides higher specificity and impurity identification. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
Exploration of Biological Activities of 1 Piperidin 3 Yl Propan 2 One and Its Derivatives in Vitro Studies
Design and Synthesis of Structurally Modified Analogs for Biological Screening
The generation of a library of analogs based on the 1-(Piperidin-3-yl)propan-2-one scaffold is a crucial first step in exploring its structure-activity relationships (SAR). The synthetic strategies employed often involve multi-component reactions or sequential modifications of a pre-formed core structure. These approaches allow for the systematic introduction of diverse chemical functionalities to probe interactions with biological targets.
Modifications to the piperidine (B6355638) ring are a key strategy to modulate the physicochemical and pharmacological properties of the parent compound. The nitrogen atom of the piperidine ring is a common site for substitution, with the introduction of various alkyl and aryl groups. For instance, the synthesis of N-aryl substituted piperidones has been achieved through various chemical reactions. Another approach involves the asymmetric synthesis of piperidines, for example, through a nitro-Mannich/reduction cyclization, to create stereochemically defined analogs. Furthermore, the carbon atoms of the piperidine ring can be substituted. For example, 2,6-diaryl-3-methyl-4-piperidones have been synthesized via a Mannich reaction involving ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) biomedpharmajournal.org.
The propanone side chain of this compound offers another avenue for structural diversification. The ketone functionality can be a site for reactions such as condensation with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives biomedpharmajournal.org. Additionally, the propanone unit can be extended or replaced with other functional groups to alter the molecule's size, shape, and electronic properties. For example, a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been synthesized to explore their biological activity nih.gov.
In Vitro Antimicrobial Activity Assessment (e.g., antibacterial and antifungal efficacy)
Derivatives of the piperidine scaffold have demonstrated a broad spectrum of antimicrobial activities. The introduction of different substituents on the piperidine ring and modifications of the side chain have led to the discovery of compounds with potent antibacterial and antifungal properties.
Several studies have evaluated the antimicrobial efficacy of piperidine derivatives against a range of pathogens. For instance, certain piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria biointerfaceresearch.com. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial and antifungal efficacy of these compounds.
Some synthesized 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been screened for their in vitro antibacterial and antifungal activity, with some exhibiting significant antimicrobial effects when compared to standard drugs like ampicillin (B1664943) and terbinafine (B446) biomedpharmajournal.org. Similarly, a series of novel thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine showed promising antifungal activity against various fungal species, with some compounds being more active than the standard drug fluconazole (B54011) nih.gov.
Table 1: In Vitro Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Type | Test Organism | Activity (MIC/Inhibition Zone) | Reference |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | 23± 2.45 mm inhibition zone | biointerfaceresearch.com |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 28± 2.16 mm inhibition zone | biointerfaceresearch.com |
| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Significant activity compared to ampicillin | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | Various fungal strains | Significant activity compared to terbinafine | biomedpharmajournal.org |
| Thiazolidinone derivative 4h | Rhodotorula sp. | MIC and MFC of 16.5 μg/mL | nih.gov |
| Thiazolidinone derivative 4l | Rhodotorula sp. | MIC and MFC of 16.5 μg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., acetylcholinesterase, carbonic anhydrase, other relevant enzymes)
The inhibition of enzymes such as acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine moiety is a common feature in many AChE inhibitors, including the well-known drug donepezil (B133215) nih.gov.
A series of aromatic and heteroaromatic 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been synthesized and shown to be potent and selective inhibitors of AChE nih.gov. One of the most active compounds in this series, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, exhibited an IC50 value of 6.8 nM for AChE inhibition nih.gov.
Other studies have also explored the cholinesterase inhibitory activity of piperidinone derivatives. For example, a series of α,β-unsaturated carbonyl based piperidinone analogs were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE) researchgate.net. The results indicated that these compounds were generally more potent against AChE than BuChE researchgate.net.
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Piperidinone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) | AChE | 0.0068 | nih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | researchgate.net |
| Rivastigmine (Standard) | AChE | 10.87 | researchgate.net |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 | researchgate.net |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | AChE | 18.04 | researchgate.net |
Modulation of Cellular Pathways and Receptor Interactions (e.g., inflammasome inhibition)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases nih.govresearchgate.net. Consequently, the development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research.
Recent studies have identified piperidine-containing compounds as potential inhibitors of the NLRP3 inflammasome. For example, MCC950, a potent and selective small-molecule inhibitor of NLRP3, has been developed and shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations nih.gov. The development of such compounds often involves a pharmacophore-hybridization strategy. For instance, combining the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has led to the identification of novel NLRP3 inhibitors nih.gov. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β nih.gov.
Furthermore, piperidine and piperazine-based compounds have been investigated for their affinity towards sigma receptors, which are involved in a wide range of biological functions nih.gov. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding modes of these ligands and to identify crucial amino acid residues for interaction nih.gov.
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Therefore, compounds with antioxidant properties are of significant therapeutic interest.
The antioxidant potential of piperidine derivatives has been explored in several studies. For example, a novel 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone and its metal complexes were synthesized and their antioxidant activity was evaluated against the ABTS•+ radical cation studiamsu.md. The uncoordinated 4-phenylthiosemicarbazone ligand was found to be the most active, with an IC50 of 14.1 μM, which is more potent than the standard antioxidant Trolox studiamsu.mdresearchgate.net. The antioxidant activity of the metal complexes was influenced by the nature of the central metal atom and the associated anion studiamsu.md.
Another study investigated six novel piperidine derivatives and found that they all exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml, as determined by the DPPH scavenging capacity assay academicjournals.org.
Table 3: Antioxidant Activity of a 1-(Piperidin-1-yl)propane-1,2-dione Derivative
| Compound | Assay | IC50 (µM) | Reference |
| 1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) | ABTS•+ radical cation scavenging | 14.1 | studiamsu.mdresearchgate.net |
| Trolox (Standard) | ABTS•+ radical cation scavenging | >14.1 | studiamsu.mdresearchgate.net |
In Vitro Antiproliferative and Cytotoxic Activity against Cell Lines (e.g., cancer cell lines)
Extensive literature searches did not yield specific studies on the in vitro antiproliferative and cytotoxic activity of this compound itself. However, research into the broader class of piperidone and piperidine derivatives has revealed significant interest in their potential as anticancer agents. These studies explore how modifications to the piperidine ring and its substituents influence their activity against various cancer cell lines. While not direct derivatives of this compound, these related compounds provide insight into the potential of the piperidine scaffold in cancer research.
Investigations into various piperidone analogues have demonstrated a range of cytotoxic and antiproliferative effects. For instance, a series of 3,5-bis(benzylidene)-4-piperidones were synthesized and evaluated for their cytotoxic potential. These compounds showed considerable toxicity towards several human cancer cell lines, including oral, colon, and lymphoid cancer cells, while exhibiting less toxicity towards non-malignant cells, indicating a degree of tumor selectivity nih.govnih.gov.
Another study focused on furfurylidene 4-piperidone (B1582916) analogs, which were screened for their in vitro cytotoxic properties against leukemic and colon cancer cell lines nih.gov. Certain compounds within this series demonstrated cytotoxicity comparable to the standard chemotherapeutic agent doxorubicin (B1662922) against human leukemia cell lines nih.gov.
The structural complexity and the nature of substituents on the piperidine ring play a crucial role in the observed biological activity. Research on different classes of piperidine-containing compounds continues to be an active area in the quest for novel and more effective anticancer therapies.
Due to the absence of specific data for this compound and its direct derivatives, a data table for its specific antiproliferative and cytotoxic activities cannot be provided.
Precursor Chemical Relationships and Regulatory Context
Identification of Specific Precursors for 1-(Piperidin-3-yl)propan-2-one Synthesis
The synthesis of this compound involves multi-step chemical reactions, starting from commercially available precursors. While specific, detailed synthetic pathways for this exact molecule are not extensively documented in publicly available literature, the synthesis of structurally similar piperidine (B6355638) derivatives provides insights into potential precursor chemicals.
Generally, the formation of the piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a key step. The synthesis of piperidine and its derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) compounds. mdpi.com For the propan-2-one substituent at the 3-position of the piperidine ring, a common strategy involves the reaction of a suitably functionalized piperidine intermediate with a propanoyl-containing reagent.
One plausible synthetic route could involve the use of (R)-3-Boc-aminopiperidine as a starting material. chemicalbook.com The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, allowing for selective reactions at other positions of the piperidine ring. The synthesis could proceed through the following conceptual steps:
Alkylation of a protected 3-aminopiperidine: The protected piperidine derivative could be reacted with a reagent that introduces the propan-2-one side chain.
Deprotection: Removal of the Boc protecting group to yield the final product.
Another potential precursor is 1-chloro-3-(substituted)propan-2-one , which has been used in the synthesis of other piperidine-containing propanol (B110389) derivatives. nih.gov The reaction typically involves the nucleophilic substitution of the chlorine atom by the nitrogen of the piperidine ring.
It is important to note that the specific choice of precursors and reaction conditions can significantly influence the yield and purity of the final product.
Role of the Compound as an Intermediate in More Complex Chemical Syntheses (e.g., for bioactive molecules)
Piperidine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. mdpi.comencyclopedia.pubnih.gov The piperidine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net These compounds are integral to the development of treatments for a wide range of conditions, including cancer, neurological disorders, and infectious diseases. pmarketresearch.comsmolecule.com
While direct evidence explicitly naming this compound as a key intermediate in the synthesis of specific marketed drugs is limited in the available literature, its structure suggests its potential as a valuable intermediate. pharmanoble.com The presence of both a secondary amine within the piperidine ring and a ketone functional group provides two reactive sites for further chemical modifications.
This dual functionality allows for the introduction of various substituents and the construction of more complex molecular architectures. For instance, the ketone group can undergo reactions such as reductive amination to introduce new amine-containing side chains, or aldol (B89426) condensation to form larger carbon skeletons. The secondary amine in the piperidine ring can be acylated or alkylated to introduce further diversity.
The synthesis of σ1 receptor ligands with antiproliferative properties, for example, has involved the use of aminoethyl-substituted piperidine derivatives. d-nb.infonih.govnih.gov It is conceivable that this compound could be modified to create similar structures for evaluation in drug discovery programs.
Analysis within Broader Chemical Precursor Regulatory Frameworks (e.g., UN and EU schedules, if applicable to related compounds)
The production, distribution, and use of certain chemicals that can be used in the illicit manufacture of narcotic drugs and psychotropic substances are closely monitored and regulated by international and national bodies. The United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides the international framework for the control of precursor chemicals. gazette.gc.ca
In the European Union, Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005 establish the rules for monitoring the trade of drug precursors both within the EU and with third countries. These regulations categorize precursor chemicals into different schedules based on their potential for diversion and use in illicit drug manufacturing.
While this compound is not explicitly listed in the schedules of these regulations, some of its potential precursors and related piperidine derivatives are subject to control. For instance, certain analogues and derivatives of N-Phenyl-4-piperidinamine have been scheduled under the Controlled Drugs and Substances Act in Canada to prevent their use in the illegal production of fentanyl and its analogues. gazette.gc.ca
The regulatory status of a chemical can depend on its known applications, the potential for its misuse, and its structural similarity to controlled substances. Given that the piperidine core is found in several controlled substances, any new derivative could attract scrutiny from regulatory agencies. usdoj.govsc.govalabamapublichealth.gov Therefore, manufacturers and researchers working with this compound and its precursors must be aware of the relevant national and international regulations to ensure compliance.
Below is a table summarizing the regulatory categories of some piperidine-related compounds.
| Compound/Precursor | Regulatory Body/Convention | Schedule/Category |
| N-Phenyl-4-piperidinamine (and its analogues and derivatives) | Canada (Controlled Drugs and Substances Act) | Schedule V |
| 4-anilino-1-boc-piperidine | United Nations (Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988) | Scheduled |
| N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene | United States (Drug Enforcement Administration) | Schedule I (Temporary) federalregister.gov |
Future Research Directions and Potential Applications in Academic Synthesis and Medicinal Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic chemistry. nih.govnih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for constructing the 1-(piperidin-3-yl)propan-2-one scaffold and its analogues. Key areas of exploration include the refinement of existing methods and the discovery of new transformations.
Conventional methods for piperidine synthesis, such as the hydrogenation of pyridine (B92270) precursors, remain crucial but are often hampered by harsh reaction conditions like high pressure and temperature. nih.gov Contemporary research aims to overcome these limitations. For instance, new heterogeneous catalysts, such as cobalt nanoparticles on titanium, have enabled acid-free hydrogenation in aqueous solvents, enhancing the sustainability of the process. nih.gov
Future synthetic strategies are expected to increasingly incorporate green chemistry principles. This includes the use of ultrasonic irradiation to accelerate reactions and improve yields, as demonstrated in the synthesis of various piperidine-based heterocycles. nih.govresearchgate.net One-pot multicomponent reactions, which allow for the construction of complex molecules in a single step, represent another avenue for sustainable synthesis. ajchem-a.com These methods, along with catalytic systems that can be easily recovered and reused, will be instrumental in the environmentally conscious production of piperidine-propanone derivatives. researchgate.netajchem-a.com
Table 1: Modern Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Description | Advantages |
|---|---|---|
| Catalytic Hydrogenation | Reduction of pyridine precursors using transition metal catalysts (e.g., Cobalt, Raney-Ni). nih.gov | A fundamental and widely used method. Recent developments allow for milder, more selective, and aqueous conditions. nih.gov |
| Reductive Amination | Intramolecular cyclization of amino-aldehydes or ketones, often catalyzed by metals like iron or iridium. nih.govmdpi.com | Enables stereoselective synthesis and can be performed as a one-pot cascade reaction. nih.govmdpi.com |
| Cyclization Cascades | Intramolecular reactions of substrates like alkynes or enynes, initiated by various reagents (e.g., acid, radicals) to form the piperidine ring. nih.govmdpi.com | Allows for the construction of highly substituted piperidines with good stereocontrol. mdpi.com |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form the final product. ajchem-a.com | High atom economy, reduced waste, and operational simplicity. |
Advanced Computational Studies for Target Identification and Lead Optimization
Computational chemistry is an indispensable tool in modern drug discovery, facilitating the journey from a preliminary "hit" compound to a refined "lead" candidate. nih.govpatsnap.com For the this compound scaffold, advanced computational methods will be pivotal in identifying novel biological targets and optimizing derivatives for enhanced therapeutic potential. patsnap.comucl.ac.uk
The initial phase of this process, target identification, can be accelerated through high-throughput virtual screening. nih.gov In this approach, the three-dimensional structure of the piperidine-propanone scaffold is docked against vast libraries of biological targets, such as enzymes and receptors, to predict potential binding interactions. nih.gov This in silico method helps prioritize targets for experimental validation, saving significant time and resources. nih.gov
Once a promising lead compound is identified, the iterative process of lead optimization begins. patsnap.comscience.gov This phase heavily relies on computational techniques to refine the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling helps to understand the correlation between a compound's chemical structure and its biological activity. patsnap.com Furthermore, molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex, revealing crucial interactions and guiding further structural modifications. nih.govrsc.org
Table 2: Computational Approaches in the Development of Piperidine-Based Compounds
| Computational Method | Application in Drug Discovery |
|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor or enzyme, estimating binding affinity. nih.govpatsnap.com |
| Virtual Screening | Screens large libraries of compounds against a biological target to identify potential "hits". patsnap.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. patsnap.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, revealing the stability of ligand-receptor interactions. nih.govrsc.org |
Mechanistic Insights into Biological Activity at the Molecular Level
Understanding how a molecule exerts its biological effect at the molecular level is critical for rational drug design. For derivatives of this compound, future research will focus on elucidating their precise mechanisms of action. This involves identifying the specific amino acid residues within a target protein that interact with the compound and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, or salt bridges). acs.org
Computational docking studies are often the first step in visualizing these interactions. For example, research on piperidine-based inhibitors of P-glycoprotein has used docking to show how a hydroxyl group on the piperidine ring can form a crucial hydrogen bond with an specific amino acid residue (A985), explaining its increased potency. acs.org Similarly, studies on piperidine ligands for the Sigma 1 Receptor (S1R) have identified key salt bridge interactions between the protonated piperidine nitrogen and acidic residues like Glu172 and Asp126. nih.gov
These computational predictions must be validated through experimental techniques. Site-directed mutagenesis, where specific amino acids in the target protein are altered, can confirm the importance of predicted interaction points. Biophysical methods, such as X-ray crystallography, can provide a definitive high-resolution picture of the compound bound within its target's active site, offering unambiguous mechanistic insight.
Exploration of New Pharmacological Targets and Therapeutic Areas for Piperidine-Propanone Scaffolds
The piperidine scaffold is a common feature in drugs across more than twenty different therapeutic classes. nih.govencyclopedia.pub This versatility suggests that the piperidine-propanone framework could be adapted to target a wide array of biological systems and treat various diseases. nih.govresearchgate.net The documented pharmacological activities of piperidine derivatives are extensive, including anticancer, anti-Alzheimer's, antiviral, anti-inflammatory, analgesic, and antimicrobial effects. ajchem-a.comijnrd.org
Future research will involve screening this compound and its derivatives against diverse panels of pharmacological targets to uncover new therapeutic opportunities. The flexibility of the piperidine ring allows it to serve as a core structure for designing compounds with tailored properties to fit different biological binding sites. mdpi.com This adaptability has been exploited in the development of drugs for complex conditions like neuropathic pain, where compounds are designed to interact with multiple targets, such as sigma-1 and mu-opioid receptors. nih.gov
Table 3: Pharmacological Targets and Therapeutic Potential of the Piperidine Scaffold
| Therapeutic Area | Example Target(s) / Mechanism | Reference Compound(s) / Class |
|---|---|---|
| Oncology | M3 Muscarinic Acetylcholine Receptor (M3R) antagonism; Apoptosis induction | Piperidine-embedded anticancer agents encyclopedia.pubnih.gov |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE) inhibition; Sigma 1 Receptor (S1R) agonism | Donepezil (B133215) nih.gov, S1R ligands nih.gov |
| Infectious Diseases | Antiviral, antibacterial, antifungal, antimalarial activities | Various piperidine derivatives nih.govencyclopedia.pubijnrd.org |
| Pain and Inflammation | Mu (μ) opioid receptor agonism; Sigma-1 (σ1) receptor antagonism | Piperidine propionamides nih.gov |
Design of Targeted Derivatives with Enhanced Selectivity and Potency
A primary goal in medicinal chemistry is to design molecules that interact potently with their intended target while avoiding off-target interactions that can lead to side effects. For the this compound scaffold, this will involve systematic structural modifications guided by Structure-Activity Relationship (SAR) studies. researchgate.netnih.gov
SAR studies explore how altering different parts of a molecule affects its biological activity. researchgate.net For instance, in a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives designed as acetylcholinesterase inhibitors, modifications to the heteroaryl ring were shown to significantly impact potency. nih.gov The addition of a methyl group to a benzothiazole ring, for example, resulted in one of the most active compounds in the series. nih.gov
Lead optimization involves fine-tuning the lead compound to maximize potency and selectivity. patsnap.com This can be achieved by adding or modifying functional groups to exploit specific interactions within the target's binding pocket. For example, introducing a 4-hydroxy group to a piperidine moiety in a series of P-glycoprotein inhibitors led to a nearly 10-fold increase in potency, likely due to the formation of an additional hydrogen bond. acs.org Through such iterative design, synthesis, and testing cycles, derivatives of this compound can be optimized into highly potent and selective therapeutic candidates. drugbank.com
Table 4: Structure-Activity Relationship (SAR) Insights for Piperidine Derivatives
| Structural Moiety | Modification | Impact on Activity | Example Context |
|---|---|---|---|
| Piperidine Ring | Introduction of a 4-hydroxy group | Increased inhibitory potency | P-Glycoprotein Inhibitors acs.org |
| Nitrogen Substituent | Variation of the N-benzyl group | Influences binding affinity and selectivity | Acetylcholinesterase Inhibitors nih.gov |
| Propanone Side Chain | Alteration of the aromatic/heteroaromatic ketone | Significantly affects potency | Acetylcholinesterase Inhibitors nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one |
| Cobalt |
| Donepezil |
| Melperone |
| Raney-Ni |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
